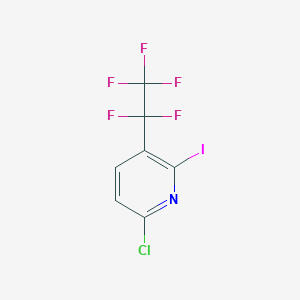

6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

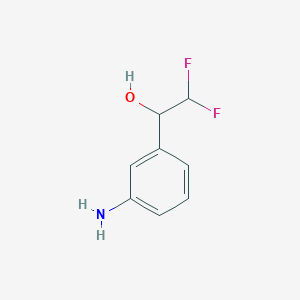

The molecular structure of 6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine is characterized by the presence of chlorine, iodine, and pentafluoroethyl groups attached to a pyridine ring. The exact structural details are not provided in the retrieved sources.Chemical Reactions Analysis

While the specific chemical reactions involving 6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine are not detailed in the retrieved sources, trifluoromethylpyridines, a related group of compounds, have been used extensively in the agrochemical and pharmaceutical industries . They are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine is a liquid at room temperature . It has a molecular weight of 357.44 g/mol. Further physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications

Chemical and Structural Characterization

6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine serves as a foundational compound in various scientific research domains, primarily focusing on chemical and structural characterization. It is closely related to other chloro-, bromo-, and iodo-(trifluoromethyl)pyridines, which have been extensively studied for their reactivity and potential applications in developing novel chemical entities. One study characterized 2-Chloro-6-(trifluoromethyl)pyridine through spectroscopic methods such as FT-IR, NMR, and DFT calculations to understand its structural parameters, vibrational frequencies, and electronic properties, potentially reflecting the analytical methodologies applicable to similar compounds like 6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine (Evecen et al., 2017).

Synthetic Applications and Functionalization

The compound also plays a critical role in synthetic chemistry, where its functionalization can lead to diverse organic syntheses. For instance, efforts to develop regioexhaustive functionalization strategies for chloro-, bromo-, and iodo-(trifluoromethyl)pyridines demonstrate the compound's versatility in creating novel carboxylic acids and intermediates for further chemical transformations. Such approaches underscore the synthetic utility of halogenated pyridines in constructing complex molecules with potential applications in material science, pharmaceuticals, and agrochemicals (Cottet et al., 2004).

Photocatalytic Activities

Additionally, the compound's derivatives have been explored for their photocatalytic activities, particularly in the context of sustainable chemical processes. Complexes involving similar pyridine structures have been synthesized and evaluated for their ability to catalyze water reduction, highlighting the potential of 6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine derivatives in renewable energy and environmental remediation applications. Such research paves the way for the development of efficient and environmentally friendly catalytic systems based on pyridine derivatives (Bachmann et al., 2013).

properties

IUPAC Name |

6-chloro-2-iodo-3-(1,1,2,2,2-pentafluoroethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5IN/c8-4-2-1-3(5(14)15-4)6(9,10)7(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHNBQBOIXDNBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(C(F)(F)F)(F)F)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-iodo-3-pentafluoroethylpyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)

![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)